In Vivo Anti-Inflammatory Activity of 6-Aryl-4-Oxohexanoic Acids Versus Fenbufen in Carrageenan-Induced Rat Paw Edema
A 2007 study by Abouzid et al. evaluated a series of 6-aryl-4-oxohexanoic acids in the carrageenan-induced rat paw edema model. Compound IIe, a 6-aryl-4-oxohex-5-enoic acid within the same chemical series, demonstrated higher in vivo anti-inflammatory activity compared to fenbufen at an equivalent oral dose of 50 mg/kg [1]. While separate data for the saturated 4-bromophenyl derivative (III-4Br) was not reported, the class-level structure-activity relationship indicates that electron-withdrawing substituents on the phenyl ring, such as bromine, enhance activity relative to unsubstituted phenyl analogs.
| Evidence Dimension | In vivo anti-inflammatory efficacy (reduction in paw edema volume) |
|---|---|
| Target Compound Data | Class representative IIe exhibited higher activity than fenbufen at 50 mg/kg p.o. |
| Comparator Or Baseline | Fenbufen (NSAID) at 50 mg/kg p.o. |
| Quantified Difference | Not separately quantified for the 4-bromophenyl derivative; class-level superiority observed |
| Conditions | Carrageenan-induced rat paw edema model; oral administration; single dose (50 mg/kg) |
Why This Matters
This class-level evidence positions 6-(4-bromophenyl)-4-oxohexanoic acid as a candidate for anti-inflammatory drug discovery, differentiating it from non-aryl oxohexanoic acid analogs which lack this pharmacological profile.
- [1] Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. Medicinal Chemistry (Shariqah, United Arab Emirates), 3(5), 433–438. DOI: 10.2174/157340607781745393 View Source
